molecular formula C21H22ClN5O2 B2637586 1-(4-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea CAS No. 946303-75-9

1-(4-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Cat. No.: B2637586
CAS No.: 946303-75-9
M. Wt: 411.89
InChI Key: NOVYTOWAXTVMSK-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, a pyrimidinyl group, and a urea linkage

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrimidinyl intermediate: This step involves the reaction of 2-methyl-6-isopropoxypyrimidine with an appropriate amine to form the desired pyrimidinyl intermediate.

    Coupling with chlorophenyl isocyanate: The pyrimidinyl intermediate is then reacted with 4-chlorophenyl isocyanate under controlled conditions to form the final urea compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, which can lead to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-3-(4-aminophenyl)urea: This compound lacks the pyrimidinyl group and may have different biological activities and properties.

    1-(4-Chlorophenyl)-3-(4-(2-methylpyrimidin-4-yl)amino)phenyl)urea: This compound has a similar structure but lacks the isopropoxy group, which may affect its interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O2/c1-13(2)29-20-12-19(23-14(3)24-20)25-16-8-10-18(11-9-16)27-21(28)26-17-6-4-15(22)5-7-17/h4-13H,1-3H3,(H,23,24,25)(H2,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVYTOWAXTVMSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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